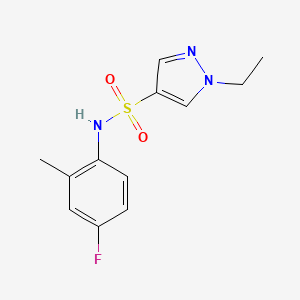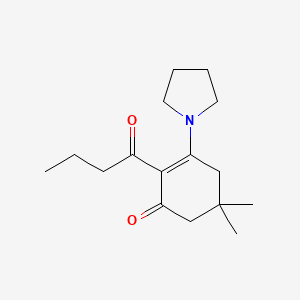![molecular formula C19H13N3O2 B5352404 (4-methylphenyl)(7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)amine](/img/structure/B5352404.png)
(4-methylphenyl)(7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methylphenyl)(7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)amine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of (4-methylphenyl)(7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)amine is not fully understood. However, it is believed to interact with specific receptors and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-methylphenyl)(7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)amine is its potential use in various fields of scientific research, including organic electronics and bioimaging. However, there are also some limitations to its use in lab experiments, including its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the study of (4-methylphenyl)(7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)amine. One potential direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Another potential direction is the study of its potential use in the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields of scientific research.
Méthodes De Synthèse
The synthesis of (4-methylphenyl)(7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)amine involves a multi-step process that includes the reaction of 4-methylphenylamine with 5-bromoindan-1-one, followed by the reaction of the resulting product with 7-nitro-5H-indeno[1,2-b]pyridin-5-one. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
(4-methylphenyl)(7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene)amine has been studied for its potential applications in various fields of scientific research. It has shown promising results in the field of organic electronics, where it can be used as a material for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-7-nitroindeno[1,2-b]pyridin-5-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c1-12-4-6-13(7-5-12)21-19-16-3-2-10-20-18(16)15-9-8-14(22(23)24)11-17(15)19/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSOVPVJJCSOMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C4=C2C=C(C=C4)[N+](=O)[O-])N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-nitrophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5352333.png)
![5-[2-(3-iodo-5-methoxy-4-propoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5352338.png)
![3-[2-(2-chlorobenzoyl)carbonohydrazonoyl]phenyl 3-(2-furyl)acrylate](/img/structure/B5352348.png)
![4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-azepanol](/img/structure/B5352356.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5352362.png)

![7-acetyl-3-(methylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5352368.png)
![N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5352380.png)

![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-{[2-(2-thienyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B5352407.png)
![1-{4-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5352408.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5352415.png)
![3,4-dimethoxy-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5352421.png)
